
1-Methyl-3-nitro-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nitro-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the first position, a nitro group at the third position, and an amine group at the second position on the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrrol-2-amine can be synthesized through various methods. One common approach involves the nitration of 1-methyl-1H-pyrrole-2-amine using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as 1-methyl-3-amino-1H-pyrrol-2-amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
- 1-Methyl-3-amino-1H-pyrrol-2-amine (reduction product).
- Various substituted pyrrole derivatives (substitution products) .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nitro-1H-pyrrol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Methyl-3-nitro-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrrole-2-amine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitro-1H-pyrrole-2-amine: Lacks the methyl group, affecting its reactivity and biological activity.
1-Methyl-3-nitro-1H-pyrrole: Lacks the amine group, leading to different chemical behavior.
Uniqueness: 1-Methyl-3-nitro-1H-pyrrol-2-amine is unique due to the presence of both the nitro and amine groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-methyl-3-nitropyrrol-2-amine |
InChI |
InChI=1S/C5H7N3O2/c1-7-3-2-4(5(7)6)8(9)10/h2-3H,6H2,1H3 |
InChI-Schlüssel |
NWZMTVYNTSFJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
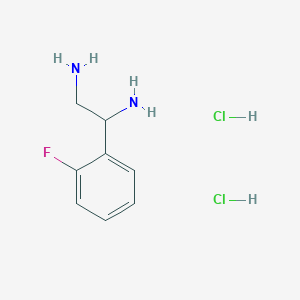
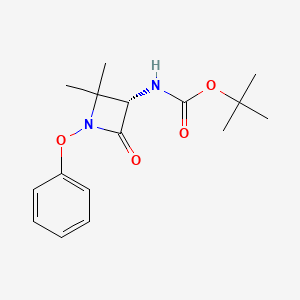
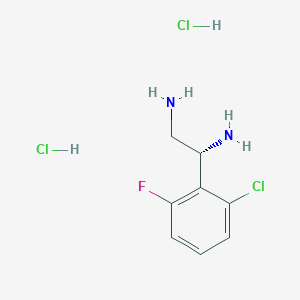

![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)
![3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13048685.png)

![(E)-{[1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}aminobenzoate](/img/structure/B13048703.png)
![4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile](/img/structure/B13048711.png)
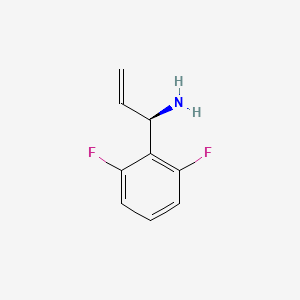
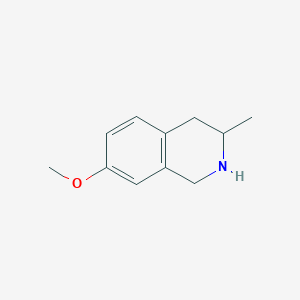
![N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide](/img/structure/B13048719.png)
